molecular formula C22H18N2O4 B250874 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide

カタログ番号 B250874
分子量: 374.4 g/mol
InChIキー: SRVXJRNCOZWLCY-OQKWZONESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide, commonly known as BM-573, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BM-573 is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are involved in the regulation of angiogenesis and tumor growth.

作用機序

BM-573 inhibits the activity of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide and PDGF receptors, which are involved in the regulation of angiogenesis and tumor growth. By inhibiting these receptors, BM-573 can prevent the formation of new blood vessels, which is essential for tumor growth and metastasis. Additionally, BM-573 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, BM-573 can prevent the degradation of the extracellular matrix, which is essential for the maintenance of tissue structure and function.
Biochemical and Physiological Effects:
BM-573 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide and PDGF receptors, which are involved in the regulation of angiogenesis and tumor growth. Additionally, BM-573 has been shown to inhibit the activity of MMPs, which are enzymes involved in the breakdown of extracellular matrix proteins. BM-573 has also been shown to have anti-inflammatory and anti-atherosclerotic effects.

実験室実験の利点と制限

One of the advantages of BM-573 is its potent inhibitory activity against N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide and PDGF receptors. This makes it a valuable tool for studying the role of these receptors in angiogenesis and tumor growth. Additionally, BM-573 has been shown to have anti-inflammatory and anti-atherosclerotic effects, which make it a valuable tool for studying these processes. One of the limitations of BM-573 is its potential toxicity, which can limit its use in certain experiments.

将来の方向性

There are several future directions for research on BM-573. One area of research is the development of more potent and selective inhibitors of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide and PDGF receptors. Another area of research is the development of BM-573 analogs with improved pharmacokinetic properties. Additionally, BM-573 could be studied for its potential use in combination with other anticancer drugs or as a therapeutic agent for cardiovascular diseases such as hypertension and heart failure.

合成法

BM-573 is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-methoxybenzoyl chloride with 3-amino-5-methylcyclohex-2-enone in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 3H-1,3-benzoxazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield BM-573.

科学的研究の応用

BM-573 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit angiogenesis and tumor growth in various preclinical models. BM-573 has also been shown to have anti-inflammatory and anti-atherosclerotic effects. Additionally, BM-573 has been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure.

特性

分子式

C22H18N2O4

分子量

374.4 g/mol

IUPAC名

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide

InChI

InChI=1S/C22H18N2O4/c1-13-10-15(23-21(26)14-6-5-7-16(11-14)27-2)12-17(20(13)25)22-24-18-8-3-4-9-19(18)28-22/h3-12,24H,1-2H3,(H,23,26)/b22-17+

InChIキー

SRVXJRNCOZWLCY-OQKWZONESA-N

異性体SMILES

CC1=CC(=C/C(=C\2/NC3=CC=CC=C3O2)/C1=O)NC(=O)C4=CC(=CC=C4)OC

SMILES

CC1=CC(=CC(=C2NC3=CC=CC=C3O2)C1=O)NC(=O)C4=CC(=CC=C4)OC

正規SMILES

CC1=CC(=CC(=C2NC3=CC=CC=C3O2)C1=O)NC(=O)C4=CC(=CC=C4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。